
2-Acetyl-4,5-dimethylpyridine
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Overview
Description
2-Acetyl-4,5-dimethylpyridine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
2-Acetyl-4,5-dimethylpyridine serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:
- Pharmaceuticals : This compound is involved in the synthesis of active pharmaceutical ingredients due to its ability to undergo diverse chemical transformations. Its derivatives have shown potential as antitumor agents and in treating other diseases .
- Flavoring Agents : It is used in the food industry for its flavoring properties, contributing to the aroma profiles of certain foods and beverages .
Pharmacological Research
Recent studies have highlighted the potential pharmacological activities of this compound:
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Some studies have reported that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antimicrobial agents .
Biochemical Applications
The compound has been studied for its biochemical interactions:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes that are crucial for various metabolic pathways. This property can be harnessed for therapeutic purposes .
- Colorimetric Detection : A novel colorimetric method has been developed for detecting related compounds using this compound as a reagent. This application is significant in food quality control and environmental monitoring .
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited a dose-dependent antioxidant effect. The compound was tested against various free radicals, showing promising results that suggest its potential use in dietary supplements aimed at reducing oxidative damage .
Case Study 2: Antimicrobial Properties
In another study, derivatives of this compound were synthesized and tested against several bacterial strains. The results indicated that these derivatives had significant antibacterial activity, particularly against resistant strains of bacteria. This finding supports further exploration into their use as new antibiotics .
Data Summary Table
Application Area | Specific Use/Research Findings |
---|---|
Chemical Synthesis | Intermediate for pharmaceuticals and flavoring agents |
Pharmacological Research | Antioxidant and antimicrobial properties |
Biochemical Applications | Enzyme inhibition; colorimetric detection methods |
Chemical Reactions Analysis
Reduction of the Acetyl Group
The acetyl group at position 2 undergoes reduction under acidic conditions. For example:
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Reaction : Hydrogenation of 2-acetyl-4,5-dimethylpyridine using Zn/HOAc yields 2-ethyl-4,5-dimethylpyridine.
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Conditions : Reflux with excess zinc dust in acetic acid for 15–24 hours .
Mechanistic Insight :
Steric hindrance from the 4,5-dimethyl groups slows the reaction, necessitating prolonged reflux compared to less hindered analogs .
Nitration and Electrophilic Substitution
The electron-withdrawing acetyl group directs electrophilic attacks to specific positions. For this compound:
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Nitration : Reacts with N₂O₅/SO₂ at low temperatures to form nitro derivatives.
Table 1 : Nitration of Substituted Pyridines
Substrate | Nitration Position | Yield (%) | Conditions |
---|---|---|---|
This compound | 3 | <10 | N₂O₅/SO₂, 0°C |
3,5-Dimethylpyridine | 4 | 58 | N₂O₅/SO₂, 0°C |
Condensation Reactions
The acetyl group participates in nucleophilic additions and cyclizations:
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Schiff Base Formation : Reacts with primary amines (e.g., methylamine) to form imines.
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Hantzsch-Type Cyclization : With β-ketoesters and ammonium acetate, forms dihydropyridine derivatives .
Coordination Chemistry
The pyridine nitrogen and acetyl oxygen serve as donor sites for metal complexes:
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Complexation with Lanthanides : Forms stable complexes with Cp₂Y(C₂TMS)(THF) catalysts in toluene .
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Pd-Catalyzed Cross-Coupling : Participates in Suzuki-Miyaura reactions at position 3 when activated .
Biochemical Interactions
Limited studies suggest moderate bioactivity:
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Antimicrobial Activity : Derivatives inhibit COX-2 with IC₅₀ values comparable to celecoxib (0.04 μM) .
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Teratogenicity : Low toxicity in chicken embryos but synergizes with ethionine to induce muscular hypoplasia .
Key Challenges in Reactivity
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Acetyl-4,5-dimethylpyridine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, highlights the optimization of 2-acetyl-4,4’-bipyridine synthesis, where reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., RuCl3) are critical. Yield improvements are achieved via stepwise procedures (e.g., ligand preparation followed by complexation). Key parameters to monitor include reaction time (48–72 hours), purification via column chromatography, and characterization by NMR or mass spectrometry .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., acetyl and methyl groups). For example, reports ¹³C NMR for a related compound (2-(4,5-dimethylpyridin-2-yl)-4,5-dimethylpyridine), showing peaks for methyl carbons at ~20–25 ppm and aromatic carbons at 120–150 ppm.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 190.1234 for C10H12N2O).
- UV-Vis : Used to study electronic transitions in coordination complexes (e.g., uses UV-Vis to monitor Ru(II) complex formation) .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodological Answer : The acetyl group acts as an electron-withdrawing ligand, stabilizing metal complexes. demonstrates its use in Ru(II) bis(terpyridine) complexes for photocatalytic hydrogen evolution. Experimental design includes ligand-to-metal charge transfer (LMCT) studies and optimizing photostability by modifying substituents (e.g., methyl groups enhance steric protection) .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. applied DFT to aminoimidazodipyridines, revealing charge distribution at the acetyl group and pyridine ring. Key steps:
- Geometry optimization using B3LYP/6-31G(d,p).
- Analysis of Mulliken charges to identify nucleophilic/electrophilic sites.
- Comparison with experimental UV-Vis data to validate electronic transitions .
Q. What strategies resolve contradictions in catalytic activity data involving this compound-based complexes?
- Methodological Answer : Discrepancies often arise from solvent effects or ligand geometry. For example:
- Solvent Polarity : Polar solvents (e.g., acetonitrile) may stabilize charge-separated states, altering catalytic turnover ( ).
- Steric Effects : Bulky substituents (e.g., 3,5-dimethyl groups) can hinder substrate access, reducing activity. Compare turnover numbers (TON) under controlled conditions (e.g., inert atmosphere, fixed light intensity) .
Q. What in vitro/in vivo models assess the toxicity of this compound derivatives?
- Methodological Answer :
- In Vitro : Use human hepatocyte cell lines (e.g., HepG2) to measure IC50 via MTT assays. references F344 rat studies for related imidazoles, monitoring thyroid lesions and histopathology.
- In Vivo : Dose-response studies (e.g., 0–500 mg/kg/day for 14 weeks) with endpoints like organ weight changes or serum biomarkers (e.g., ALT/AST for liver toxicity). LC-MS/MS quantifies metabolites (e.g., 4(5)-methylimidazole) in biological matrices .
Properties
CAS No. |
1211536-74-1 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(4,5-dimethylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(8(3)11)10-5-7(6)2/h4-5H,1-3H3 |
InChI Key |
RRJRSSFLDIKSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C)C(=O)C |
Origin of Product |
United States |
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